molecular formula C23H26N2O4 B10799091 Dimethoxy strychnine CAS No. 1358802-83-1

Dimethoxy strychnine

Cat. No.: B10799091
CAS No.: 1358802-83-1
M. Wt: 394.5 g/mol
InChI Key: RRKTZKIUPZVBMF-UHFFFAOYSA-N
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Description

Dimethoxy strychnine is a derivative of strychnine, an alkaloid found in the seeds of the Strychnos nux-vomica tree. This compound is characterized by the presence of two methoxy groups attached to the strychnine molecule. This compound retains the core structure of strychnine but exhibits distinct chemical and biological properties due to the methoxy substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethoxy strychnine typically involves the introduction of methoxy groups to the strychnine molecule. One common method is the methylation of hydroxyl groups present in strychnine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of strychnine from the seeds of Strychnos nux-vomica, followed by its methylation using industrial-grade reagents. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Dimethoxy strychnine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the nitro group (if present) can lead to the formation of amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethoxy strychnine has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of methoxy-substituted alkaloids.

    Biology: Investigated for its potential effects on neurotransmitter receptors and ion channels.

    Medicine: Explored for its potential therapeutic effects, although its toxicity limits clinical applications.

    Industry: Used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.

Mechanism of Action

Dimethoxy strychnine exerts its effects primarily by acting as an antagonist of glycine and acetylcholine receptors. It binds to these receptors, inhibiting their normal function and leading to increased neuronal excitability. This mechanism is similar to that of strychnine, but the presence of methoxy groups may alter its binding affinity and specificity.

Comparison with Similar Compounds

    Strychnine: The parent compound, known for its potent neurotoxic effects.

    Brucine: Another alkaloid found in Strychnos nux-vomica, with similar but less potent effects compared to strychnine.

    10,11-Dimethoxystrychnine: A closely related compound with methoxy groups at different positions.

Uniqueness: Dimethoxy strychnine is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. These substitutions can lead to differences in toxicity, receptor binding, and overall pharmacological profile compared to other similar compounds.

Properties

IUPAC Name

10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKTZKIUPZVBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859344
Record name 2,3-Dimethoxy-5,6,7a,8,8a,11,12a,12b,12c,13-decahydro-14H-7,9-methano-12-oxa-7,14a-diazacyclohepta[1,2,3-cd]cyclopenta[g]fluoranthen-14-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1358802-83-1
Record name 2,3-Dimethoxy-5,6,7a,8,8a,11,12a,12b,12c,13-decahydro-14H-7,9-methano-12-oxa-7,14a-diazacyclohepta[1,2,3-cd]cyclopenta[g]fluoranthen-14-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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